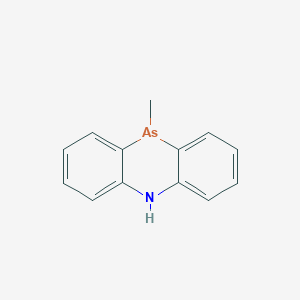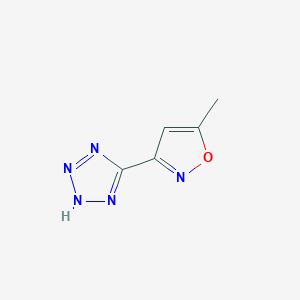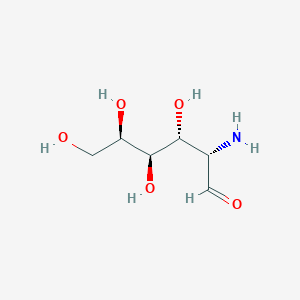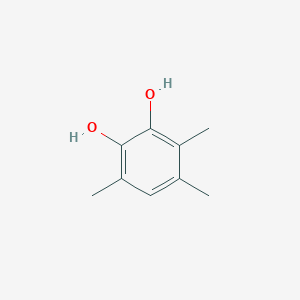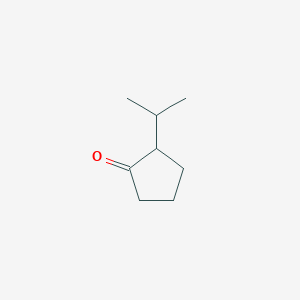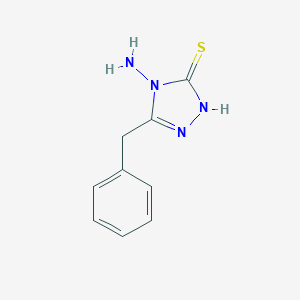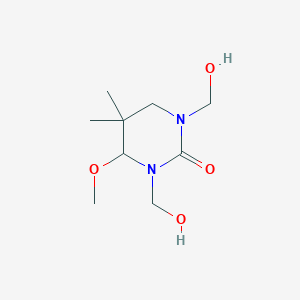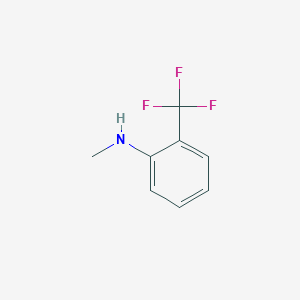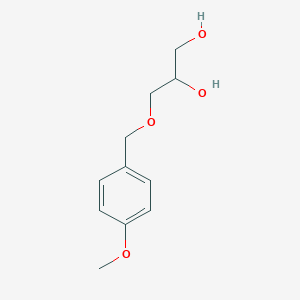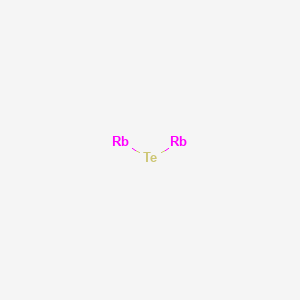
Iron molybdenum oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron molybdenum oxide (FeMoO) is a unique material that has garnered attention from researchers due to its potential applications in various fields. It is a mixed metal oxide that contains both iron and molybdenum, and it exhibits interesting physical and chemical properties.
Mécanisme D'action
The mechanism of action of Iron molybdenum oxide is not fully understood, but it is believed to involve the interaction between the metal ions and the surrounding environment. Iron molybdenum oxide has a high surface area, which allows for the adsorption of molecules onto its surface. The metal ions in Iron molybdenum oxide can also undergo redox reactions, which can lead to the formation of active sites for catalysis.
Effets Biochimiques Et Physiologiques
Iron molybdenum oxide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity towards cells and has been used in cell imaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
Iron molybdenum oxide has several advantages for lab experiments such as its high surface area, stability, and low toxicity. However, it also has limitations such as its high cost and difficulty in synthesis.
Orientations Futures
Iron molybdenum oxide has several future directions for research such as improving its catalytic activity, exploring its gas sensing properties, and developing new energy storage devices. Iron molybdenum oxide can also be used in the development of new materials for environmental remediation and water treatment.
Conclusion
In conclusion, Iron molybdenum oxide is a unique material that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Iron molybdenum oxide and its applications in various fields.
Méthodes De Synthèse
Iron molybdenum oxide can be synthesized using various methods such as sol-gel, hydrothermal, and co-precipitation. The sol-gel method involves mixing metal alkoxides with a solvent to form a gel, which is then dried and calcined to obtain Iron molybdenum oxide. The hydrothermal method involves heating metal salts in an aqueous solution under high pressure and temperature to obtain Iron molybdenum oxide. The co-precipitation method involves mixing metal salts in an aqueous solution and adding a precipitating agent to obtain Iron molybdenum oxide.
Applications De Recherche Scientifique
Iron molybdenum oxide has various scientific research applications such as catalysis, gas sensing, and energy storage. It has been used as a catalyst for the conversion of biomass into biofuels, and it has shown promising results. Iron molybdenum oxide has also been used as a gas sensor for the detection of toxic gases such as carbon monoxide and nitrogen dioxide. It has been found to exhibit excellent sensitivity and selectivity towards these gases. Iron molybdenum oxide has also been used as an electrode material for energy storage devices such as supercapacitors and batteries.
Propriétés
Numéro CAS |
11115-97-2 |
|---|---|
Nom du produit |
Iron molybdenum oxide |
Formule moléculaire |
Fe2Mo2O9-12 |
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
iron(3+);molybdenum;oxygen(2-) |
InChI |
InChI=1S/2Fe.2Mo.9O/q2*+3;;;9*-2 |
Clé InChI |
NGJMAOMHPSCKKA-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Mo].[Mo] |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Mo].[Mo] |
Autres numéros CAS |
13769-81-8 |
Description physique |
OtherSolid; PelletsLargeCrystals |
Synonymes |
Iron molybdenum oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



